(4-Isobutoxy-3,5-dimethylphenyl)methanol
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Overview
Description
(4-Isobutoxy-3,5-dimethylphenyl)methanol is an organic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . It belongs to the class of aryl ethers and alcohols, characterized by the presence of an isobutoxy group and two methyl groups attached to a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isobutoxy-3,5-dimethylphenyl)methanol typically involves the reaction of 4-isobutoxy-3,5-dimethylbenzaldehyde with a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired alcohol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
(4-Isobutoxy-3,5-dimethylphenyl)methanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: 4-Isobutoxy-3,5-dimethylbenzaldehyde or 4-isobutoxy-3,5-dimethylbenzoic acid.
Reduction: 4-Isobutoxy-3,5-dimethylbenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Isobutoxy-3,5-dimethylphenyl)methanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Isobutoxy-3,5-dimethylphenyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but the compound’s structure allows it to participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(4-Isobutoxy-3,5-dimethylbenzaldehyde): Similar structure but with an aldehyde group instead of an alcohol.
(4-Isobutoxy-3,5-dimethylbenzoic acid): Similar structure but with a carboxylic acid group.
(4-Isobutoxy-3,5-dimethylbenzene): Similar structure but without the alcohol group.
Uniqueness
(4-Isobutoxy-3,5-dimethylphenyl)methanol is unique due to the presence of both an isobutoxy group and an alcohol group on the same phenyl ring. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C13H20O2 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[3,5-dimethyl-4-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C13H20O2/c1-9(2)8-15-13-10(3)5-12(7-14)6-11(13)4/h5-6,9,14H,7-8H2,1-4H3 |
InChI Key |
AIGXCGHVYDCMMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(C)C)C)CO |
Origin of Product |
United States |
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